molecular formula C22H16N2O5 B2882503 3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 320420-42-6

3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No. B2882503
CAS RN: 320420-42-6
M. Wt: 388.379
InChI Key: FUMVHXULYBNZFV-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one is a synthetic compound derived from various sources. It has been studied extensively in the scientific community due to its wide range of potential applications in medicinal chemistry, drug discovery, and other areas. This compound has been shown to have a variety of effects on biochemical and physiological processes, as well as a number of potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Molecular Electronics

Research has demonstrated the use of molecules containing nitroamine redox centers in the active layers of electronic devices. These molecules exhibit remarkable properties such as negative differential resistance and high on-off peak-to-valley ratios, which are critical for the development of molecular electronic devices. One such study involved a molecule with a structure related to the query compound, showing significant electronic properties (Chen, Reed, Rawlett, & Tour, 1999).

Synthetic Chemistry

Compounds similar to the query have been synthesized for their potential as precursors to biologically active molecules and materials for advanced plastics. These precursors are valuable for creating thermally stable plastics such as polyamides, polyarylates, and polyimides, which find applications in semiconductor insulators and protective films. The synthetic routes and the properties of these compounds provide insights into their versatility in chemical synthesis and materials science (Imoto, Takeda, Tamaki, Taniguchi, & Mizuno, 2010).

Photocrosslinkable Polymers

A study on a polymer synthesized using a triazine derivative related to the query compound explored its photocrosslinking properties. These polymers exhibit enhanced thermal stability and are investigated for their potential applications in creating electric interlayer insulators and protective films. The study demonstrates the compound's role in the synthesis of polymers with specific properties required for advanced materials applications (Suresh, Vakees, Uma, Selvaraj, & Karthikeyan, 2016).

Anticancer Drug Synthesis

Nitric oxide donating groups attached to phenyl amino benzoate derivatives, similar in structure to the query compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic potential. These compounds are part of a broader search for new anticancer drugs, indicating the compound's relevance in medicinal chemistry for developing new therapies (Chandak, Bansode, Murumkar, Shinde, & Bothara, 2012).

properties

IUPAC Name

3-[(E)-1-nitro-2-(4-phenoxyanilino)ethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c25-22-19-9-5-4-8-18(19)21(29-22)20(24(26)27)14-23-15-10-12-17(13-11-15)28-16-6-2-1-3-7-16/h1-14,21,23H/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMVHXULYBNZFV-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C3C4=CC=CC=C4C(=O)O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C3C4=CC=CC=C4C(=O)O3)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-nitro-2-(4-phenoxyanilino)vinyl]-2-benzofuran-1(3H)-one

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